molecular formula C22H18F3N3O3S2 B2793692 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 877654-41-6

2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2793692
CAS No.: 877654-41-6
M. Wt: 493.52
InChI Key: MIOMPULRPWMZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a trifluoromethoxy-substituted phenyl group at position 3 and an m-tolyl acetamide moiety at position 2. Its synthesis likely follows established alkylation methods for thiopyrimidines, as described in analogous routes for structurally related compounds (e.g., alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamide derivatives) . The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the m-tolyl substituent may influence steric interactions in biological targets.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3S2/c1-13-3-2-4-14(11-13)26-18(29)12-33-21-27-17-9-10-32-19(17)20(30)28(21)15-5-7-16(8-6-15)31-22(23,24)25/h2-8,11H,9-10,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOMPULRPWMZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC(F)(F)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

  • ZINC2719758 (ECHEMI, 2022): Differs in the acetamide substituent (4-(trifluoromethoxy)phenyl vs. m-tolyl). The para-substituted trifluoromethoxy group in ZINC2719758 may alter binding affinity compared to the meta-methyl group in the target compound, though direct activity data are unavailable .
  • IWP-3 (ECHEMI, 2022): Substitutes the m-tolyl group with a 6-methylbenzothiazol-2-yl moiety. Benzothiazole rings are known for kinase inhibition (e.g., Wnt pathway inhibition by IWP-3), suggesting divergent biological targets compared to the acetamide-focused structure of the target compound .

Substituent Effects on Physicochemical Properties

The 2019 Journal of Applied Pharmaceutical Science studies provide key insights:

Compound (Reference) Substituent (R) Yield (%) Melting Point (°C) Molecular Formula
Target Compound m-tolyl - - C₂₂H₁₉F₃N₂O₃S₂
5.6 2,3-dichlorophenyl 80 230 C₁₃H₁₁Cl₂N₃O₂S
5.10 2,4,6-trichlorophenyl 76 >258 C₁₃H₁₀Cl₃N₃O₂S

Key observations:

  • Chlorinated derivatives (5.6, 5.10) exhibit higher melting points (>230°C) due to increased molecular symmetry and halogen-mediated crystal packing .
  • Trifluoromethoxy vs. chloro groups : The target compound’s trifluoromethoxy group likely improves metabolic resistance compared to chlorine, which may confer higher electrophilicity and reactivity .

Q & A

Q. What are the critical steps and challenges in synthesizing this thieno[3,2-d]pyrimidine derivative?

The synthesis involves multi-step reactions, starting with the formation of the thienopyrimidine core followed by functionalization. Key steps include:

  • Cyclocondensation : Reaction of 4-(trifluoromethoxy)phenyl-substituted precursors under controlled temperature (60–80°C) and inert atmosphere (N₂/Ar) to form the tetrahydrothieno[3,2-d]pyrimidin-4-one core .
  • Thioacetamide coupling : Introduction of the thioacetamide side chain via nucleophilic substitution or thiol-ene reactions, requiring anhydrous solvents (e.g., DMF or THF) and catalysts like triethylamine . Challenges include maintaining regioselectivity during cyclization and avoiding oxidation of the thioether group.

Q. How is the structural integrity and purity of the compound validated?

Analytical workflows combine:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 10.10 ppm for acetamide NH in DMSO-d₆) and absence of tautomeric impurities .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 468–470) and detects side products .
  • HPLC : Purity >95% is typically achieved using C18 reverse-phase columns with acetonitrile/water gradients .

Q. What preliminary biological activities have been investigated?

Early studies focus on enzyme inhibition (e.g., kinase or protease targets) and anticancer activity. Assays include:

  • In vitro cytotoxicity : IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Enzyme inhibition : Fluorometric assays measuring ATPase or protease activity inhibition at micromolar concentrations .

Advanced Research Questions

Q. How can synthetic routes be optimized for improved yield and scalability?

Methodological approaches include:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification .
  • Catalyst optimization : Use of Pd/C or CuI for cross-coupling steps to reduce side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps .

Q. What strategies are employed in structure-activity relationship (SAR) studies?

SAR studies systematically modify:

  • Substituents on the phenyl ring : Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance target affinity but may reduce solubility .
  • Thioacetamide linker : Replacing sulfur with oxygen decreases potency, confirming the thioether’s role in target binding .
  • Core rigidity : Saturation of the thienopyrimidine ring improves metabolic stability .

Q. How are contradictions in biological activity data resolved?

Discrepancies (e.g., varying IC₅₀ across studies) are addressed by:

  • Assay standardization : Uniform cell culture conditions (e.g., serum concentration, passage number) .
  • Purity reassessment : HPLC-MS to rule out batch-to-batch impurities .
  • Target validation : CRISPR knockouts to confirm on-target effects .

Q. What advanced techniques elucidate molecular interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinases (e.g., EGFR), highlighting hydrogen bonds with the pyrimidine core .
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD values) .
  • Cryo-EM : Resolves binding conformations in enzyme complexes .

Q. How is the compound’s stability assessed under physiological conditions?

  • Forced degradation studies : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, monitored via HPLC .
  • Plasma stability assays : Incubation in human plasma (37°C, 24h) to detect esterase-mediated hydrolysis .

Q. How does this compound compare to structurally similar analogs?

Key distinctions include:

  • Trifluoromethoxy group : Enhances metabolic stability vs. methoxy or nitro substituents .
  • m-Tolyl acetamide : Improves solubility relative to o-tolyl or p-nitrophenyl variants .
  • Tetrahydrothienopyrimidine core : Greater conformational flexibility vs. benzofuropyrimidines .

Q. What purification challenges arise, and how are they mitigated?

  • By-product removal : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the target from dimeric side products .
  • Recrystallization : Methanol/water mixtures yield high-purity crystals (>99%) but may require slow cooling to avoid oiling out .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.